molecular formula C12H11BrCl2N4 B6444688 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3,5-dichloropyridine CAS No. 2548987-88-6

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3,5-dichloropyridine

Cat. No.: B6444688
CAS No.: 2548987-88-6
M. Wt: 362.05 g/mol
InChI Key: GIYRNLZWNLOQSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3,5-dichloropyridine is a complex organic compound that features a pyrazole ring, an azetidine ring, and a dichloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3,5-dichloropyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the azetidine ring, and finally the coupling with the dichloropyridine moiety. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3,5-dichloropyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF for azide substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3,5-dichloropyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3,5-dichloropyridine
  • 2-{3-[(4-fluoro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3,5-dichloropyridine
  • 2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3,5-dichloropyridine

Uniqueness

The uniqueness of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3,5-dichloropyridine lies in the presence of the bromo substituent on the pyrazole ring, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, or methyl counterparts.

Properties

IUPAC Name

2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-3,5-dichloropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrCl2N4/c13-9-2-17-19(7-9)6-8-4-18(5-8)12-11(15)1-10(14)3-16-12/h1-3,7-8H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYRNLZWNLOQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=C(C=N2)Cl)Cl)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrCl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.